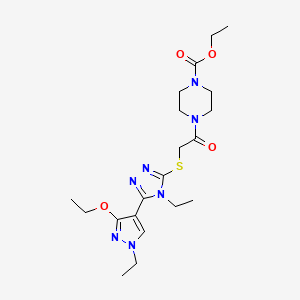![molecular formula C9H7ClF2O2 B2609965 [4-Chloro-2-(difluoromethyl)phenyl] acetate CAS No. 2287300-47-2](/img/structure/B2609965.png)
[4-Chloro-2-(difluoromethyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-2-(difluoromethyl)phenyl] acetate, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions. The compound belongs to the salicylate class of drugs and is structurally similar to aspirin. Diflunisal is a white crystalline powder that is sparingly soluble in water and has a melting point of 211-215°C.
Mécanisme D'action
[4-Chloro-2-(difluoromethyl)phenyl] acetate works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness associated with inflammation. By inhibiting the production of prostaglandins, diflunisal reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to have analgesic and antipyretic properties, which make it effective in the treatment of pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
[4-Chloro-2-(difluoromethyl)phenyl] acetate has a number of advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available. This compound has been extensively studied and its mechanism of action is well understood. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on diflunisal. One area of research is the development of new formulations of the compound that have improved solubility in water. Another area of research is the investigation of the potential use of diflunisal in the treatment of other medical conditions, such as Alzheimer's disease and cancer. Additionally, further studies are needed to better understand the long-term effects of diflunisal use and its potential for drug interactions.
Méthodes De Synthèse
[4-Chloro-2-(difluoromethyl)phenyl] acetate can be synthesized through the esterification of 4-chloro-2-(difluoromethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
[4-Chloro-2-(difluoromethyl)phenyl] acetate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Propriétés
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBZEWSSCSCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide](/img/structure/B2609886.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)
![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)

![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)


